molecular formula C23H15N5O2 B4305537 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine CAS No. 70111-79-4

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B4305537
CAS No.: 70111-79-4
M. Wt: 393.4 g/mol
InChI Key: DJMMARPQZKCTMW-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a nitrophenyl group and two phenyl groups attached to the imidazo[1,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,3-diphenyl-1,2,4-triazine-5(4H)-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, nitrating agents

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 6-(4-aminophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

    Substitution: Various substituted derivatives depending on the electrophile used

    Oxidation: Oxidized derivatives with additional functional groups

Scientific Research Applications

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-aminophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
  • 2,3-diphenylimidazo[1,2-b][1,2,4]triazine
  • 6-(4-methoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Uniqueness

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or electronic properties are required.

Properties

IUPAC Name

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O2/c29-28(30)19-13-11-16(12-14-19)20-15-27-23(24-20)25-21(17-7-3-1-4-8-17)22(26-27)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMMARPQZKCTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220401
Record name Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70111-79-4
Record name Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC376783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBM4CE5G3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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